5-bromo-2-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
5-bromo-2-chloro-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrClN5O/c1-11-23-24-18-8-7-17(25-26(11)18)12-3-2-4-14(9-12)22-19(27)15-10-13(20)5-6-16(15)21/h2-10H,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORNFXJNFWTQSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-2-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide (CAS #891118-74-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₁₃BrClN₅O
- Molecular Weight : 442.7 g/mol
- Structural Features : The compound features a triazolo-pyridazine moiety which is significant for its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly in the realm of kinase inhibition and bromodomain interactions.
Inhibition of Kinases
Recent studies have highlighted the role of similar triazolo derivatives as potent inhibitors of various kinases. For instance, compounds with structural similarities have been shown to exhibit significant inhibitory effects on receptor tyrosine kinases (RTKs), which are crucial in cancer progression. The activity is often quantified using IC₅₀ values, indicating the concentration required to inhibit 50% of the target enzyme.
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
|---|---|---|---|
| This compound | Unknown | TBD | |
| Similar triazolo derivatives | EGFR | < 0.5 | |
| Similar triazolo derivatives | BRAF (V600E) | 0.19 |
Bromodomain Inhibition
Bromodomains are emerging as critical targets in cancer therapy due to their role in regulating gene expression through acetylated lysine recognition. Compounds similar to this compound have demonstrated submicromolar inhibition against bromodomains such as BRD4 and CREBBP.
Case Studies and Research Findings
-
Anticancer Activity : A study evaluating a series of triazolo derivatives showed that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines including HepG2 and A549. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
- Cell Lines Tested :
- HepG2 (Liver Cancer)
- A549 (Lung Cancer)
- Findings : IC₅₀ values ranged from 1.1 µM to 3.3 µM for different derivatives, indicating promising anticancer potential.
- Cell Lines Tested :
- Kinase Inhibition Studies : Research has indicated that compounds with the triazolo structure can inhibit kinases involved in cell signaling pathways critical for tumor growth and survival. For example, a derivative was noted to inhibit Aurora A/B kinase with an IC₅₀ value comparable to established inhibitors.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of this compound is its potential as a kinase inhibitor. Kinases are critical enzymes that regulate various cellular processes, and their dysregulation is often implicated in cancer and other diseases. Research indicates that compounds with similar structures have demonstrated efficacy in inhibiting specific kinases involved in tumor growth and progression.
- Case Study : In a study evaluating substituted pyrazole-based kinase inhibitors, compounds structurally related to 5-bromo-2-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide exhibited promising anti-cancer properties through selective inhibition of kinase activity .
Bromodomain Inhibition
Bromodomains are protein interaction modules that recognize acetylated lysines on histones and non-histone proteins, playing a crucial role in regulating gene expression. The compound is being investigated for its ability to inhibit bromodomain-containing proteins, which are implicated in various cancers.
- Research Findings : Substituted triazolo-phthalazines have been identified as potent inhibitors of bromodomains such as BRD4 and BRD9. The structure of this compound suggests it could serve as a lead compound for developing selective bromodomain inhibitors .
Data Table: Comparison of Related Compounds
| Compound Name | Structure | Target | Activity |
|---|---|---|---|
| This compound | Structure | Kinases/Bromodomains | Potential inhibitor |
| Substituted Pyrazoles | Structure | Various kinases | Anti-cancer activity |
| Triazolo-phthalazines | Structure | BRD4/BRD9 | Potent inhibitors |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and its analogs.
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs.
Key Findings
Structural Variations Impact Bioactivity: The bromo and chloro substituents in the target compound enhance lipophilicity and steric bulk compared to Lin28-1632, which lacks halogens but retains a methyl group on the triazolopyridazine ring. This may improve target binding in hydrophobic pockets . Triazolopyridazine vs.
Thermal Stability: Compounds like (E)-4b (mp 253–255°C) demonstrate higher melting points than the target compound (estimated mp ~200–220°C), attributed to the rigid propenoic acid group and pyrazole-triazolopyridazine hybrid structure .
Biological Applications :
- Lin28-1632 has been used in functional assays for limb regeneration studies, suggesting its utility in developmental biology, whereas the target compound’s halogenated structure may favor oncology or inflammation-related targets .
Q & A
Q. How can computational modeling predict this compound’s reactivity or target interactions?
- Methodological Answer:
- DFT Calculations: Analyze electron density maps to identify nucleophilic/electrophilic sites.
- Molecular Docking: AutoDock Vina to predict binding poses in protein active sites (e.g., kinase domains) .
- ADMET Prediction: SwissADME to estimate permeability and metabolic stability .
Q. What is the role of bromo and chloro substituents in modulating target binding?
Q. How does the compound’s stability vary under long-term storage or physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
